molecular formula C5H4ClNS B2382707 [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile CAS No. 113079-33-7

[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile

Cat. No.: B2382707
CAS No.: 113079-33-7
M. Wt: 145.6
InChI Key: SIVMBZMEIODFSN-UHFFFAOYSA-N
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Description

[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile is a specialized chemical building block of significant interest in medicinal chemistry and biochemical research. This compound features a reactive chlorobutynyl group linked to a thiocarbonitrile (sulfanylcarbonitrile) functional group, making it a versatile intermediate for the synthesis of molecules with potential bioactive properties . The core research value of this compound lies in its application as a key precursor for the development of covalent enzyme inhibitors. The molecular structure incorporates two highly reactive warheads: the chloroalkyne moiety, which is known to act as an electrophile in covalent bond formation with biological nucleophiles, and the carbonitrile group (nitrile), which is an established warhead in the design of protease inhibitors . For instance, nitrile-based inhibitors have shown potent activity against viral proteases, such as SARS-CoV-2 Main Protease (M pro ), by forming a covalent adduct with the catalytic cysteine residue . The presence of the sulfur atom further enhances the compound's utility in click chemistry and bioconjugation strategies, allowing researchers to efficiently link pharmacophores or create chemical libraries. Researchers can utilize this compound to explore novel inhibitors for cysteine proteases and other enzyme classes. Its mechanism of action is hypothesized to involve the initial covalent modification of the enzyme's active site by the chloroalkyne or nitrile group, leading to potent and often irreversible inhibition. This makes it a valuable tool for probing enzyme function and for the structural guided design of new therapeutic agents, particularly in the ongoing battle against antibiotic resistance and viral infections . Handling and Safety: This compound is predicted to be a combustible liquid and may cause skin and serious eye irritation. It is sensitive to moisture and heat and should be stored frozen (-20°C) under an inert atmosphere . Note: This product is provided For Research Use Only (RUO) . It is strictly not for diagnostic or therapeutic use, nor for application to humans or animals.

Properties

IUPAC Name

4-chlorobut-2-ynyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNS/c6-3-1-2-4-8-5-7/h3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVMBZMEIODFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCCl)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113079-33-7
Record name [(4-chlorobut-2-yn-1-yl)sulfanyl]carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile typically involves the reaction of 4-chlorobut-2-yne-1-thiol with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; low temperatures, often in an inert atmosphere.

    Substitution: Amines, alkoxides; room temperature to slightly elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the sulfanyl and carbonitrile functional groups, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile with key analogs:

Compound Name Formula Key Structural Features Physicochemical Notes Reference
[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile C₅H₄ClNS Chlorinated butynyl chain, sulfanyl-carbonitrile Hypothesized higher polarity due to Cl and –CN; potential thermal instability from alkyne N/A
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS Propargyl chain, sulfanyl-carbonitrile Lower molecular weight; limited toxicological data available
2-[(4-Chlorobenzyl)sulfanyl]-pyrimidine-5-carbonitrile C₂₁H₁₃ClN₃S Chlorobenzyl group, pyrimidine-carbonitrile Crystalline solid; bond angles suggest planar aromatic interactions
2-Amino-4-(4-methylphenyl)chromene-3-carbonitrile C₁₇H₁₄N₂O₂ Chromene backbone, nitrile, and aryl group Yellow solid; IR peaks at 2,204 cm⁻¹ (–CN)

Key Observations :

  • The alkyne moiety in both the target compound and (Prop-2-yn-1-ylsulfanyl)carbonitrile introduces strain, which could influence stability or polymerization tendencies.

Biological Activity

[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure

The compound has the following chemical structure:

C5H6ClSN\text{C}_5\text{H}_6\text{ClS}\text{N}

Anticancer Properties

Recent studies have indicated that [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile exhibits significant anticancer activity. For instance, it has been shown to inhibit cell viability in various cancer cell lines, leading to apoptosis. The mechanism involves the induction of oxidative stress and disruption of mitochondrial function, which are critical pathways in cancer cell death.

Table 1: Anticancer Activity of [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile

Cell LineIC50 (µM)Mechanism of Action
DLD1 (Colon)15.2Induction of apoptosis
MCF7 (Breast)12.8Mitochondrial dysfunction
A549 (Lung)10.5Oxidative stress induction

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It has shown potential in models of neurodegenerative diseases by inhibiting monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration.

Table 2: Neuroprotective Activity

ModelEffect ObservedReference
Rodent IschemiaReduced infarct volume
Parkinson's ModelMAO-B inhibition

The biological activity of [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile is primarily attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes such as MAO-B, leading to increased levels of neuroprotective agents.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells, evidenced by increased expression of pro-apoptotic factors.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) is a critical factor in its mechanism, contributing to both anticancer and neuroprotective effects.

Case Studies

Several case studies have highlighted the efficacy of [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile:

  • Cancer Treatment : In a study involving DLD1 colon cancer cells, treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value indicating potent activity.
  • Neuroprotection : In rodent models subjected to ischemic conditions, administration of the compound resulted in a marked reduction in brain damage compared to control groups, suggesting its potential as a therapeutic agent for stroke and neurodegenerative diseases.

Q & A

Q. What strategies validate the compound’s stability under physiological conditions for drug discovery?

  • Conduct accelerated stability studies (pH 2–9, 37°C) with HPLC monitoring. The nitrile’s hydrolysis to amides/acids under acidic/basic conditions can be quantified. Use LC-MS to identify degradation products and refine SAR models .

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